6-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2,4-triazin-5-ol
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Overview
Description
3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that contains a triazine ring substituted with an allylthio group at the 3-position and a phenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one typically involves the reaction of 3,6-dichloro-1,2,4-triazine with allyl mercaptan and phenylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The general reaction scheme is as follows:
Step 1: 3,6-dichloro-1,2,4-triazine is reacted with allyl mercaptan in the presence of sodium hydroxide to form 3-(allythio)-6-chloro-1,2,4-triazine.
Step 2: The intermediate 3-(allythio)-6-chloro-1,2,4-triazine is then reacted with phenylamine to yield 3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives of the triazine ring.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The allylthio group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the triazine ring can interact with DNA or RNA, potentially interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(allythio)-6-chloropyridazine
- 3-(allythio)-6-alkoxypyridazine
- 3-allylseleno-6-alkoxypyridazine
Uniqueness
3-(allythio)-6-phenyl-1,2,4-triazin-5(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the allylthio and phenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C12H11N3OS |
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Molecular Weight |
245.30 g/mol |
IUPAC Name |
6-phenyl-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H11N3OS/c1-2-8-17-12-13-11(16)10(14-15-12)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15,16) |
InChI Key |
GMVKQBZXEOOHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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